molecular formula C19H32N4O3S B3080650 5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline CAS No. 1089282-91-6

5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline

Cat. No.: B3080650
CAS No.: 1089282-91-6
M. Wt: 396.5 g/mol
InChI Key: TUCFDPPRLPSXFQ-UHFFFAOYSA-N
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Description

The compound 5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline (CAS: 122833-04-9) is a substituted aniline derivative featuring a piperazine-piperidine scaffold with a methylsulfonyl group and ethyl-methoxy substituents.

Key structural features:

  • Ethyl group at the 5-position of the aniline ring.
  • Methoxy group at the 2-position.
  • Methylsulfonyl-piperazinyl-piperidinyl moiety at the 4-position.

The methylsulfonyl group on the piperazine ring may enhance metabolic stability and hydrogen-bonding capacity compared to unmodified piperazine derivatives.

Preparation Methods

The synthesis of 5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline involves multiple steps. The synthetic route typically starts with the preparation of the piperazine and piperidine intermediates, followed by their functionalization with the appropriate substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atoms .

Scientific Research Applications

5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine rings allow the compound to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity (based on Tanimoto-like scores) to the target molecule, as reported in chemical databases :

Compound Name CAS Number Substituents Similarity Score Key Differences
5-Methoxy-2-(1H-pyrrol-1-yl)aniline 59194-26-2 - 5-Methoxy
- 2-Pyrrolyl
0.83 Lacks piperazine-piperidine scaffold; pyrrole ring instead of ethyl group.
2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline 761440-75-9 - 2-Methoxy
- 4-Methylpiperazinyl-piperidinyl
0.86 Replaces ethyl with methoxy; methylpiperazine instead of methylsulfonyl-piperazine.
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline 1254058-34-8 - 3-Methoxy
- 4-Methylpiperazinyl-piperidinyl
0.85 Methoxy at 3-position; no ethyl group.

Key Observations :

  • The target compound’s ethyl group distinguishes it from methoxy-substituted analogs, likely increasing lipophilicity and altering steric interactions.
  • The methylsulfonyl-piperazine moiety may confer stronger electron-withdrawing effects and improved solubility compared to methylpiperazine in analogs .

Functional Group Analysis

Piperazine Modifications:

  • Methylsulfonyl vs. Methyl Groups : The sulfonyl group enhances hydrogen-bond acceptor capacity and metabolic stability compared to methyl-substituted analogs (e.g., CAS 761440-75-9). This modification could improve target binding affinity in kinase inhibitors .
  • Piperidine Linkage : All analogs retain the piperidine-piperazine core, suggesting shared pharmacophoric features for receptor interaction.

Aromatic Substitution Patterns:

  • Ethyl vs. Methoxy : The ethyl group at the 5-position (target) vs. methoxy at 2- or 3-positions (analogs) may influence π-π stacking or hydrophobic interactions in biological targets.

Biological Activity

5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline, with the molecular formula C19H32N4O3S and a molecular weight of 396.55 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

The compound is believed to interact with various biological targets, particularly influencing the PI3K/AKT/mTOR pathway , which is critical in regulating cellular metabolism, growth, and survival. Similar compounds have shown to act as inhibitors of this pathway, suggesting that this compound may exhibit comparable inhibitory effects .

Potential Targets

  • Enzymes : The compound may inhibit or activate enzymes involved in metabolic processes.
  • Receptors : It has a high affinity for multiple receptors, influencing various signaling pathways.

The compound's ability to bind with high affinity to proteins and enzymes underlines its significance in biochemical reactions. It has been shown to modulate cell signaling pathways, alter gene expression, and affect cellular metabolism .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antibacterial Activity

Studies have reported its effectiveness against various bacterial strains. The compound has demonstrated significant antibacterial properties, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM
Pseudomonas aeruginosa31.108 - 124.432 μg/mL

Enzyme Inhibition

The compound has shown potential as an inhibitor for several enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Urease : Associated with the treatment of urinary tract infections.

Inhibition studies indicate that the compound could serve as a lead for developing new therapeutics targeting these enzymes .

Case Studies

A study published in Brazilian Journal of Pharmaceutical Sciences evaluated synthesized piperidine derivatives, including variations of the target compound. Results indicated strong antibacterial activity and enzyme inhibition, supporting the therapeutic potential of similar structures .

Another investigation highlighted the compound's role in modulating glucose metabolism, suggesting implications for diabetes management .

Q & A

Q. Basic: What synthetic strategies are employed to prepare 5-Ethyl-2-methoxy-4-(4-(4-(methylsulfonyl)piperazin-1-yl)piperidin-1-yl)aniline, and what key reactions are involved?

Methodological Answer:
The synthesis typically involves sequential functionalization of the aniline core. Key steps include:

  • Nucleophilic substitution at the aromatic ring to introduce the piperidinyl-piperazine moiety .
  • Methylsulfonylation of the piperazine nitrogen using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Reductive amination or coupling reactions to attach the ethyl and methoxy groups .
    Critical intermediates are purified via column chromatography, with reaction progress monitored by TLC or HPLC .

Q. Basic: What analytical techniques are essential for characterizing the structure and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the 3D arrangement of the piperazine-piperidinyl-aniline core, confirming stereochemistry .
  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substituents (e.g., ethyl, methoxy) and piperazine/piperidine proton environments .
    • 2D NMR (COSY, HSQC) verifies connectivity in complex regions like the fused piperazine-piperidinyl system .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .

Q. Advanced: How do structural modifications (e.g., methylsulfonyl vs. methylpiperazine groups) impact biological activity in SAR studies?

Methodological Answer:

  • Methylsulfonyl vs. methylpiperazine : The sulfonyl group enhances hydrogen-bonding potential and metabolic stability compared to methylpiperazine, as shown in receptor-binding assays .
  • Piperidinyl vs. pyrrolidinyl : Piperidine’s six-membered ring improves conformational flexibility, optimizing interactions with hydrophobic enzyme pockets .
  • Ethyl/methoxy positioning : Ortho-substituted methoxy groups increase steric hindrance, reducing off-target effects in kinase inhibition assays .
    Comparative studies use docking simulations (e.g., AutoDock Vina) and in vitro IC₅₀ measurements to quantify activity shifts .

Q. Advanced: How can computational methods streamline the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model transition states for sulfonylation or piperazine ring formation, minimizing trial-and-error synthesis .
  • ADMET prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions, prioritizing derivatives with optimal bioavailability .
  • Molecular dynamics (MD) simulations : Assess target binding stability (e.g., with GPCRs) to refine substituent choice .

Q. Advanced: What experimental design principles optimize reaction yields and purity during scale-up?

Methodological Answer:

  • Factorial design (DoE) : Identifies critical variables (e.g., temperature, catalyst loading) through fractional factorial or Box-Behnken designs .
    • Example: A 3² factorial design optimizes methylsulfonylation yield by varying reaction time (6–12 hrs) and temperature (25–40°C) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing impurities .
  • Scale-up strategies : Maintain mixing efficiency (e.g., Reynolds number consistency) to avoid mass transfer limitations .

Q. Advanced: How can contradictory data on compound reactivity (e.g., oxidation vs. reduction pathways) be resolved?

Methodological Answer:

  • Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer in oxidation/reduction reactions .
  • Kinetic analysis : Compare rate constants under controlled conditions (e.g., pseudo-first-order kinetics for nitro-group reduction) .
  • Advanced chromatography : UPLC-MS/MS separates and identifies minor products (e.g., N-oxides vs. ring-opened byproducts) .

Properties

IUPAC Name

5-ethyl-2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O3S/c1-4-15-13-17(20)19(26-2)14-18(15)22-7-5-16(6-8-22)21-9-11-23(12-10-21)27(3,24)25/h13-14,16H,4-12,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCFDPPRLPSXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701129963
Record name 5-Ethyl-2-methoxy-4-[4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089282-91-6
Record name 5-Ethyl-2-methoxy-4-[4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089282-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyl-2-methoxy-4-[4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701129963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-{1-[2-ethyl-5-(methyloxy)-4-nitrophenyl]-4-piperidinyl}-4-(methylsulfonyl)piperazine (1.12 g, 2.63 mmol) and sulfided platinum on carbon (0.410 g, 0.105 mmol) in EtOAc (40 mL) was sealed in a round bottom flask with a rubber septum. The reaction mixture was purged with N2 gas and then a balloon of H2 gas was connected and the vessel was flushed with the H2 gas. The reaction was stirred at rt for 2 d. TLC analysis showed the complete consumption of the starting nitro compound so the reaction mixture was filtered through celite to remove the catalyst. The filtrate was concentrated onto silica gel and purified by flash chromatography to afford 5-ethyl-2-(methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline (0.479 g, 46%). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.60 (s, 1H), 6.46 (s, 1H), 4.35 (br. s., 2H), 3.71 (s, 3H), 3.03-3.16 (m, 4H), 2.81-2.93 (m, 5H), 2.56-2.68 (m, 6H), 2.29-2.42 (m, 1H), 1.72-1.89 (m, 2H), 1.44-1.62 (m, 2H), 1.09 (t, J=7.51 Hz, 3H).
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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